N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-21(19,20)11-5-2-9(3-6-11)14(18)17-13-7-4-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSWBDZVHZUXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzamide typically involves the reaction of 2,4-difluoroaniline with 4-(methylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and methylsulfonyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
- PC945 : A triazole antifungal agent with a benzamide core but extensive modifications, including a triazole ring and piperazine linker. Designed for inhaled delivery , PC945 minimizes systemic exposure while maximizing lung retention . Compared to the target compound, PC945’s complexity enhances target specificity but reduces synthetic accessibility.
- Triazole-Thiones () : These compounds share the 2,4-difluorophenyl and sulfonylphenyl groups but incorporate a triazole-thione ring. Their tautomeric equilibrium (thione vs. thiol) may influence redox activity or binding kinetics, though biological data are lacking .
- Imidazole Derivatives () : Substitution of the sulfonyl group with imidazole shifts activity from antifungal to anticancer, underscoring the critical role of electron-withdrawing groups (e.g., sulfonyl) in antifungal targeting .
Role of Substituents
- Methylsulfonyl vs.
- Fluorophenyl Position : N-(3,4-difluorophenyl)-3-methylbenzamide () demonstrates that fluorine position (2,4 vs. 3,4) alters steric and electronic properties, which could modulate activity against specific fungal strains or cancer cell lines.
Mechanistic Insights and Pharmacological Potential
- However, the absence of a triazole ring (present in PC945) may necessitate alternative binding modes .
- Anticancer Activity : Imidazole-substituted benzamides () highlight the versatility of the benzamide scaffold. The target compound’s sulfonyl group could interact with kinases or apoptosis regulators, though this remains speculative without direct data.
Biological Activity
N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is characterized by the presence of a difluorophenyl group and a methylsulfonyl moiety. Its chemical structure can be represented as follows:
This compound belongs to the class of sulfonamides, which are known for their ability to inhibit bacterial growth by targeting specific metabolic pathways.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the biosynthesis of folic acid in bacteria. By blocking this enzyme, the compound effectively reduces folate levels, leading to impaired nucleic acid synthesis and ultimately bacterial cell death .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial properties. For instance, studies on related arylsulphonamides have shown effective inhibition against various bacterial strains, including those resistant to conventional antibiotics .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 0.5 µg/mL |
| Related Aryl Sulphonamide | Staphylococcus aureus | 0.25 µg/mL |
| CGP 28238 | Pseudomonas aeruginosa | 0.05 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. It has shown promising results against fungal pathogens by inhibiting sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . The inhibition of this enzyme disrupts fungal cell membrane integrity.
Table 2: Antifungal Activity Results
| Compound | Fungal Strain | IC50 (µM) |
|---|---|---|
| This compound | Candida albicans | 10 |
| VNI | Aspergillus fumigatus | 5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the difluorophenyl group enhances lipophilicity and improves membrane permeability, which is crucial for its antibacterial and antifungal activities .
Case Studies
- Inhibition of Perforin-Mediated Lysis : A study explored the use of arylsulphonamides as inhibitors of perforin-mediated lysis in immune responses. This research highlights the potential application of this compound in modulating immune responses in autoimmune diseases .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For instance, derivatives showed significant cytotoxicity against breast cancer cells (MDA-MB-231), suggesting that modifications in the benzamide structure can lead to enhanced anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-(2,4-difluorophenyl)-4-(methylsulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 4-(methylsulfonyl)benzoyl chloride) with 2,4-difluoroaniline under basic conditions. Catalysts such as Hünig’s base (DIPEA) or triethylamine are used to deprotonate the aniline, promoting nucleophilic acyl substitution. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions. Yields >80% are achievable with stoichiometric optimization and inert atmosphere conditions. For analogs, microwave-assisted synthesis or flow chemistry may reduce reaction times .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry and substituent placement. For example, the deshielded aromatic protons adjacent to the sulfonyl group appear downfield (δ 7.8–8.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 326.05).
- X-ray Crystallography : Single-crystal analysis resolves bond angles and torsional strain, particularly between the sulfonyl group and fluorophenyl ring .
Q. What in vitro assays are used to screen this compound for biological activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : Fluorescence-based assays (e.g., mGluR5 modulation using calcium mobilization in HEK293 cells, EC ~33 nM–1.3 μM) .
- Antifungal Activity : Broth microdilution (MIC determination against Aspergillus fumigatus) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC profiling in kinase-dependent tumors) .
Advanced Research Questions
Q. How can contradictory EC values for mGluR5 modulation by structural analogs be reconciled across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, calcium indicator dye sensitivity) or compound purity. Normalize data using a reference agonist (e.g., glutamate) and validate via orthogonal methods (e.g., electrophysiology). For example, VU0357121 (EC 33 nM) showed variability due to differential expression of mGluR5 splice variants .
Q. What computational strategies guide the design of this compound derivatives with enhanced metabolic stability?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine placement) with metabolic half-life.
- Docking Studies : Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to avoid rapid oxidation.
- Proteolysis-Targeting Chimeras (PROTACs) : Link the benzamide core to E3 ligase ligands to improve degradation efficiency .
Q. How do structural modifications to the methylsulfonyl group impact solubility and bioavailability?
- Methodological Answer :
- Replace methylsulfonyl with polar groups (e.g., carboxylate) to enhance aqueous solubility but may reduce membrane permeability.
- LogP Optimization : Methylsulfonyl (LogP ~1.5) balances lipophilicity for CNS penetration (critical for mGluR5 modulators) .
- Salt Formation : Hydrochloride salts improve crystallinity and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
